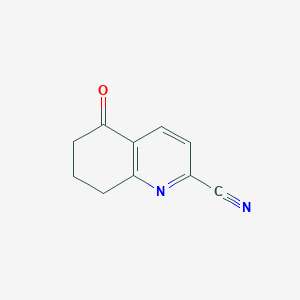

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Übersicht

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

The compound 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile has been utilized in the synthesis of novel derivatives that exhibit significant anticancer activity. Research demonstrates the synthesis of derivatives containing an enaminone system and bearing a sulfonamide moiety, designed in compliance with pharmacophoric requirements for carbonic anhydrase inhibiting anticancer drugs. Evaluation of these compounds against the human breast cancer cell line MCF7 revealed that several synthesized compounds showed IC50 values comparable to or better than the reference drug doxorubicin, highlighting their potential as effective anticancer agents (Ahmed, Badahdah, & Qassar, 2017).

Antifungal Properties

Another application of this compound derivatives is in the development of antifungal agents. A series of analogues were synthesized and evaluated for their antifungal activity, revealing the potential of these compounds in treating fungal infections. The study highlights the relationship between functional group variation and biological activity, offering insights into the design of more effective antifungal therapies (Gholap et al., 2007).

Charge Transport Properties

The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to this compound, have been explored through density functional theory (DFT). These studies reveal that compounds exhibit efficient multifunctional material characteristics, with potential applications in electronic and photonic devices. The analysis of their molecular structures and properties suggests that these compounds could offer better hole transport tendencies, which is crucial for the development of optoelectronic devices (Irfan et al., 2020).

Eco-friendly Synthesis Approaches

Research into this compound and its derivatives also includes the development of green and eco-friendly synthesis methods. These methods aim to minimize environmental impact by using less hazardous reagents and promoting recyclable catalytic systems. For example, a study describes a simple and efficient method for synthesizing tetrahydroquinoline-3-carbonitrile derivatives using bleaching earth clay and PEG-400, highlighting the importance of sustainable chemistry practices (Mogle et al., 2015).

Eigenschaften

IUPAC Name |

5-oxo-7,8-dihydro-6H-quinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUKTSLDCFAWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C#N)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1471468-84-4 | |

| Record name | 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)

![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)

![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)